REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8](#[N:11])[CH:9]=[CH2:10]>>[C:2]1([NH:1][CH2:10][CH2:9][C:8]#[N:11])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
2.65 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The contents were then stirred with a magnetic stirrer for 6 days at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating it above 100° C. in vacuum
|
Type
|
CUSTOM
|
Details
|
the flask was capped tightly
|
Type
|
TEMPERATURE
|
Details
|
After this time the mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with MeOH
|
Type
|
CUSTOM
|
Details
|
The extracts were evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
the residue was Kugelrohr-distilled under high vacuum
|
Reaction Time |
6 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NCCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.29 g | |
YIELD: PERCENTYIELD | 78.4% | |
YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |